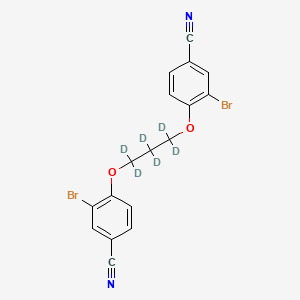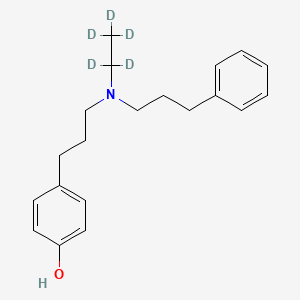
2-Chloroinosine 3',4',6'-Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroinosine 3’,4’,6’-Triacetate: is an organic compound with the molecular formula C16H17ClN4O8 and a molecular weight of 428.78 g/mol . It is a modified nucleoside featuring a chlorinated inosine base with acetate groups protecting the 3’, 4’, and 6’ positions. This compound is primarily used in biochemical research, particularly in the study of nucleic acid interactions, modifications, and synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloroinosine 3’,4’,6’-Triacetate is synthesized by reacting 2-Chloroinosine with acetic anhydride under appropriate conditions . The reaction typically involves the use of a catalyst and is carried out at a controlled temperature to ensure the formation of the triacetate ester .
Industrial Production Methods: Industrial production of 2-Chloroinosine 3’,4’,6’-Triacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination and ensure compliance with Good Manufacturing Practices (GMP).
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloroinosine 3’,4’,6’-Triacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Hydrolysis: The acetate groups can be hydrolyzed to yield 2-Chloroinosine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetate groups.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields an amino derivative.
Hydrolysis: The major product is 2-Chloroinosine.
Wissenschaftliche Forschungsanwendungen
2-Chloroinosine 3’,4’,6’-Triacetate is widely used in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Chloroinosine 3’,4’,6’-Triacetate involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The chlorinated inosine base can form non-standard base pairs, leading to mutations or inhibition of nucleic acid replication. The acetate groups protect the molecule during synthesis and can be removed under specific conditions to yield the active compound.
Vergleich Mit ähnlichen Verbindungen
2-Chloroinosine: The parent compound without the acetate groups.
2’,3’,5’-Tri-O-Acetyl-2-Chloro-Inosine: Another acetylated derivative with different acetylation positions.
Uniqueness: 2-Chloroinosine 3’,4’,6’-Triacetate is unique due to its specific acetylation pattern, which provides stability and protection during synthesis. This makes it particularly useful in biochemical research where controlled deprotection is required.
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMXKCPDQAYHFE-SDBHATRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)
![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)


![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-N-methylquinoline-4-carboxamide](/img/structure/B565161.png)
